5-Chloro-4-nitrothiophene-2-carboxylic acid
Overview
Description
5-Chloro-4-nitrothiophene-2-carboxylic acid is an organic compound with the chemical formula C6H3ClNO4S . It appears as a yellow solid . This compound is a type of organic sulfur compound, containing nitro and carboxyl functional groups . It can be used as a reagent and intermediate in organic synthesis .
Synthesis Analysis
This compound can be synthesized from 5-Chlorothiophene-2-carboxylic acid . This compound is a crucial intermediate in the synthesis of rivaroxaban . The synthesis process involves oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, during the oxidation reaction, the pH of the reaction medium remains at 4.6 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.59 . It has a boiling point of 390.4°C at 760 mmHg and a melting point of 158°C . The compound is stable under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Microwave-Assisted Synthesis
5-Chloro-4-nitrothiophene-2-carboxylic acid plays a role in the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, leading to efficient transformations into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave conditions (Hesse, Perspicace, & Kirsch, 2007).
Formation of Organic Salts
It is involved in the formation of organic salts, particularly in the creation of crystalline organic salts derived from 4-phenylthiazol-2-amine and carboxylic acid derivatives. This process highlights the role of strong hydrogen bonding and weak noncovalent interactions in salt formation (Jin, Zhu, Wei, & Wang, 2013).
Oxidative Nucleophilic Substitution
The compound is significant in oxidative nucleophilic substitution reactions, particularly in the reaction of 4-alkyl-2-nitrothiophenes with secondary aliphatic amines. This demonstrates its role in organic synthesis, particularly in the creation of 3-alkyl-2-amino-5-nitrothiophenes (Bianchi et al., 2007).
Synthesis of Dyes
This acid is used in the synthesis of dyes, specifically in the preparation of benzo[k, l]xanthene–3, 4–dicarboximides and benzimidazoxanthenoisoquinolinones, yielding fluorescent greenish–yellow to orange hues for synthetic polymer fibers (Peters & Behesti, 2008).
Antibacterial Activity
It is also used in the creation of novel series of 1,4-disubstituted pyrrolidinone derivatives, which have been evaluated for their antibacterial activity. This showcases its potential in the development of new antibacterial agents (Žirgulevičiūtė et al., 2015).
Building Block for Heterocyclic Scaffolds
It serves as a building block for the solid-phase synthesis of various heterocyclic scaffolds, illustrating its utility in heterocyclic oriented synthesis (HOS) leading to condensed nitrogenous cycles (Křupková et al., 2013).
Nitration Chemistry
The compound is significant in the study of nitration chemistry, as evidenced by the nitration of methyl-3-hydroxythiophene-2-carboxylate to produce derivatives with varied nitrated positions (Barker, Huddleston, Wood, & Burkitt, 2001).
Antithrombotic Agents
Research on this compound derivatives has contributed to the identification and synthesis of compounds with in vivo antithrombotic activity, underscoring its potential in medicinal chemistry (Babu et al., 2016).
Gas Electron Diffraction Studies
Studies involving gas electron diffraction and quantum chemistry have focused on molecules like 2-chloro-3-nitrothiophene, highlighting the significance of such compounds in understanding molecular structure and dynamics (Kovtun et al., 2015).
Mechanism of Action
Mode of Action
It is known that nitrothiophene compounds can undergo various chemical reactions, potentially leading to changes in cellular processes .
Biochemical Pathways
It is known that nitrothiophene compounds can be involved in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-4-nitrothiophene-2-carboxylic acid. For instance, the compound should be stored at 4°C and protected from light to maintain its stability . .
Safety and Hazards
Future Directions
5-Chloro-4-nitrothiophene-2-carboxylic acid has potential applications in the synthesis of pharmaceutical compounds . It can be used in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . It can also be used in the synthesis of thieno[2,3-b][1,4]thiapezine-5-ones .
Relevant Papers For more detailed information, you can refer to the peer-reviewed papers and technical documents related to this compound available at Sigma-Aldrich .
Biochemical Analysis
Biochemical Properties
5-Chloro-4-nitrothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in oxidative stress responses, leading to changes in cellular redox states .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in certain cell types, leading to alterations in gene expression related to antioxidant defenses. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by interacting with transcription factors or signaling molecules. These interactions result in a cascade of molecular events that ultimately affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and gene expression. Additionally, the stability of this compound under different storage conditions can impact its efficacy in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on certain biochemical pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a specific dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the balance of reactive oxygen species (ROS) and antioxidant defenses, thereby affecting cellular redox states. Additionally, it may participate in pathways related to detoxification and stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these molecules. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. For instance, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress responses .
Properties
IUPAC Name |
5-chloro-4-nitrothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKDYXWPDMALDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527608 | |
Record name | 5-Chloro-4-nitrothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20527608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89166-85-8 | |
Record name | 5-Chloro-4-nitrothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20527608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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